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Compound of Interest

Compound Name: 7-Nitroisobenzofuran-1(3H)-one

Cat. No.: B184721

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 7-Nitroisobenzofuran-1(3H)-one, also known as 7-Nitrophthalide. The information
presented is curated for researchers, scientists, and professionals in the field of drug
development and chemical synthesis. This document compiles available nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed
experimental protocols and structural visualizations, to serve as a foundational resource for the
characterization and utilization of this compound.

Chemical Structure and Properties

7-Nitroisobenzofuran-1(3H)-one is a nitro-substituted derivative of isobenzofuran-1(3H)-one.
The presence of the nitro group significantly influences the electronic properties and reactivity
of the molecule, making its precise structural confirmation by spectroscopic methods crucial.

Molecular Formula: CsHsNOa[1]
Molecular Weight: 179.13 g/mol [1]
CAS Number: 42760-46-3[1]

Caption: Chemical structure of 7-Nitroisobenzofuran-1(3H)-one.
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Spectroscopic Data

Due to the limited availability of a complete, publicly accessible experimental dataset for 7-
Nitroisobenzofuran-1(3H)-one, the following tables are based on typical spectroscopic values
observed for closely related isobenzofuranone and nitro-aromatic compounds. This data serves
as a predictive guide for experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Data

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.2-8.5 d 1H H-6
~7.8-8.1 t 1H H-5
~7.6-7.9 d 1H H-4
~5.4-56 s 2H H-3 (CHz2)

Table 2: Predicted 3C NMR Data

Chemical Shift (6, ppm) Assighment
~168 - 172 C-1 (C=0)
~148 - 152 C-7a

~145 - 149 C-7
~130-134 C-5
~125-129 C-3a

~122 - 126 C-4
~120-124 C-6

~68 - 72 C-3 (CH2)
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H stretch
~2960 - 2850 Weak Aliphatic C-H stretch
~1760 - 1740 Strong Lactone C=0 stretch
~1610, ~1580, ~1470 Medium-Strong Aromatic C=C stretch
~1530 - 1500 Strong Asymmetric NO2 stretch
~1350 - 1330 Strong Symmetric NOz2 stretch
~1250 - 1150 Strong C-O stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

miz Interpretation

179 [M]*, Molecular ion

133 [M - NOz]*, Loss of nitro group

105 [M - NO:z - COJ*, Subsequent loss of carbon
monoxide

77 Phenyl cation fragment

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data

for 7-Nitroisobenzofuran-1(3H)-one, based on standard laboratory practices for similar

compounds.

© 2025 BenchChem. All rights reserved.

3/7 Tech Support


https://www.benchchem.com/product/b184721?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

NMR Spectroscopy

e Instrumentation: A 400 MHz or higher NMR spectrometer.

o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a
deuterated solvent such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds),
containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is then
transferred to a 5 mm NMR tube.

* 1H NMR Acquisition: A standard one-pulse sequence is used with a sufficient number of
scans (typically 16-64) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or APT) is
employed, with a larger number of scans (typically 1024 or more) required due to the lower
natural abundance of the 3C isotope.

o Data Processing: The resulting Free Induction Decay (FID) is processed with Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

IR Spectroscopy

e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

o Sample Preparation: The solid sample can be prepared as a potassium bromide (KBr) pellet.
A small amount of the compound is ground with dry KBr powder and pressed into a thin,
transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a
volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).

o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1, A
background spectrum of the empty sample holder or pure KBr pellet is recorded and
subtracted from the sample spectrum.

Mass Spectrometry

e Instrumentation: A mass spectrometer, for example, one equipped with an electron ionization
(El) source and a quadrupole or time-of-flight (TOF) mass analyzer.
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o Sample Introduction: The sample can be introduced directly via a solid probe or, if sufficiently
volatile, through a gas chromatograph (GC-MS).

« lonization: Electron ionization (El) at 70 eV is a common method for generating the mass
spectrum of small organic molecules.

» Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as
a function of their mass-to-charge ratio (m/z).

Workflow and Data Interpretation

The characterization of 7-Nitroisobenzofuran-1(3H)-one follows a logical workflow, integrating
data from multiple spectroscopic techniques to confirm its structure.

Synthesis & Purification
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Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
a chemical compound.

The interpretation of the combined spectroscopic data is key to unambiguous structure
confirmation. The *H and 3C NMR spectra provide information about the carbon-hydrogen
framework, including the number and connectivity of protons and carbons. The IR spectrum
confirms the presence of key functional groups, such as the lactone carbonyl and the nitro
group. Finally, the mass spectrum provides the molecular weight and fragmentation pattern,
which further corroborates the proposed structure. By integrating these datasets, researchers
can confidently verify the identity and purity of 7-Nitroisobenzofuran-1(3H)-one for its
application in further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1-3h-one-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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